molecular formula C9H8INO3 B1505466 N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1000802-33-4

N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B1505466
CAS No.: 1000802-33-4
M. Wt: 305.07 g/mol
InChI Key: KZPRZJSLLKQTSW-UHFFFAOYSA-N
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Description

N-(6-Iodobenzo[d][1,3]dioxol-5-yl)acetamide (CAS: 1000802-33-4) is a benzodioxole derivative with an acetamide substituent at the 5-position and an iodine atom at the 6-position. Its molecular formula is C₉H₈INO₃, with a molecular weight of 305.07 g/mol . The compound is typically synthesized via acylation of substituted benzodioxolyl amines, as demonstrated by its preparation from 6-iodobenzo[d][1,3]dioxol-5-amine using sodium hydroxide in ethanol/water under reflux conditions (yield: 98%) . Key spectral data includes a characteristic singlet for the methyl group (δ 2.21 ppm in $^1$H NMR) and signals corresponding to the benzodioxole moiety (δ 6.05 ppm for OCH₂O) .

Properties

IUPAC Name

N-(6-iodo-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c1-5(12)11-7-3-9-8(2-6(7)10)13-4-14-9/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRZJSLLKQTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1I)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705413
Record name N-(6-Iodo-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000802-33-4
Record name N-(6-Iodo-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-Iodo-2H-1,3-benzodioxol-5-yl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide typically involves the iodination of benzo[d][1,3]dioxole followed by acetylation. The iodination can be achieved using iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The acetylation step involves reacting the iodinated compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has focused on its use as a precursor for the development of pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its biological activity, potentially influencing enzyme inhibition or receptor binding. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Iodine vs. Fluorine/Formyl Substituents : The iodine atom in the parent compound provides steric bulk and polarizability, influencing π-π stacking and halogen bonding . In contrast, difluoro analogs (e.g., ) exhibit enhanced electronegativity and metabolic stability.
  • Acetamide vs. Oxoacetamide : Replacement of the acetamide group with a 2-oxoacetamide (e.g., compounds in ) introduces a ketone moiety, altering hydrogen-bonding capacity and reactivity toward nucleophiles.
  • Linker Modifications: Ethyl or morpholinoethyl linkers (e.g., ) increase molecular flexibility and solubility, critical for biological activity.

Biological Activity

N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide is a compound of increasing interest in pharmaceutical and biological research due to its unique structural properties and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

This compound has the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol. The compound features a benzo[d][1,3]dioxole ring substituted with an iodine atom at the 6-position and an acetamide group at the 5-position. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

  • Iodination of Benzo[d][1,3]dioxole : This is achieved using iodine in the presence of oxidizing agents such as nitric acid or hydrogen peroxide.
  • Acetylation : The iodinated compound is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

These methods ensure high yield and purity, crucial for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of similar structures possess antifungal and antibacterial properties. For instance, compounds within the dioxole family have been tested against various bacterial strains including Staphylococcus aureus and Candida albicans, demonstrating promising results .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The iodine atom may enhance binding affinity to specific enzymes or receptors, leading to inhibition.
  • Intercalation into DNA : Similar compounds have shown the ability to disrupt DNA replication and transcription processes by intercalating into nucleic acids.

Study 1: Antifungal Activity

In a study assessing the antifungal properties of various dioxole derivatives, this compound was found to inhibit C. albicans growth effectively. The Minimum Inhibitory Concentration (MIC) was determined to be within the range that suggests clinical relevance .

CompoundTarget OrganismMIC (µg/mL)
This compoundC. albicans500
Other DerivativeS. aureus625

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial effects against Gram-positive and Gram-negative bacteria showed that this compound had notable activity against S. epidermidis and E. faecalis. The results indicated a potential for development into a therapeutic agent for infections caused by resistant strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1250
Enterococcus faecalis625

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide
Reactant of Route 2
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N-(6-iodobenzo[d][1,3]dioxol-5-yl)acetamide

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